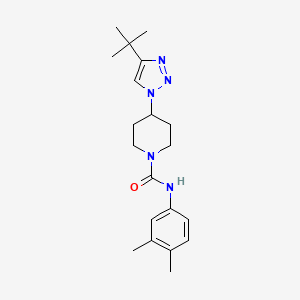![molecular formula C17H18N4O B4534303 2-[3-[1-(2-Ethoxyethyl)pyrazol-3-yl]phenyl]pyrazine](/img/structure/B4534303.png)
2-[3-[1-(2-Ethoxyethyl)pyrazol-3-yl]phenyl]pyrazine
Overview
Description
2-[3-[1-(2-Ethoxyethyl)pyrazol-3-yl]phenyl]pyrazine is a heterocyclic compound that features a pyrazine ring fused with a pyrazole moiety. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse biological and chemical properties. The presence of both pyrazine and pyrazole rings in its structure makes it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[1-(2-Ethoxyethyl)pyrazol-3-yl]phenyl]pyrazine typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another common method is the cycloaddition of 1,3-dipoles to dipolarophiles . These reactions are often carried out under reflux conditions in the presence of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of eco-friendly methodologies, such as heterogeneous catalytic systems and ligand-free systems, is also gaining traction in industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-[3-[1-(2-Ethoxyethyl)pyrazol-3-yl]phenyl]pyrazine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by the presence of a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-[3-[1-(2-Ethoxyethyl)pyrazol-3-yl]phenyl]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its nitrogen-rich structure.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and fluorescent dyes.
Mechanism of Action
The mechanism of action of 2-[3-[1-(2-Ethoxyethyl)pyrazol-3-yl]phenyl]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrogen atoms in the pyrazole and pyrazine rings can form hydrogen bonds with amino acid residues in the active sites of enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazole: Known for its anti-inflammatory and analgesic properties.
Pyrazine: Used in the synthesis of pharmaceuticals and agrochemicals.
Imidazole: Exhibits a broad range of biological activities, including antibacterial and antifungal properties.
Uniqueness
What sets 2-[3-[1-(2-Ethoxyethyl)pyrazol-3-yl]phenyl]pyrazine apart from these similar compounds is its dual-ring structure, which combines the properties of both pyrazole and pyrazine. This unique structure enhances its potential for diverse applications in various fields of research and industry .
Properties
IUPAC Name |
2-[3-[1-(2-ethoxyethyl)pyrazol-3-yl]phenyl]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-2-22-11-10-21-9-6-16(20-21)14-4-3-5-15(12-14)17-13-18-7-8-19-17/h3-9,12-13H,2,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEQXOIHEZMESG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=CC(=N1)C2=CC(=CC=C2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-{[(2-methoxyethyl)(4-methylbenzyl)amino]methyl}-3-thienyl)prop-2-yn-1-ol](/img/structure/B4534226.png)
![2-methyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1-benzofuran-5-carboxamide](/img/structure/B4534244.png)
![2-{1-[1-(2-fluoro-4-methylbenzoyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B4534250.png)
![1-[4-[3-[[[2-(furan-2-yl)phenyl]methylamino]methyl]pyridin-2-yl]piperazin-1-yl]ethanone](/img/structure/B4534257.png)


![ethyl 1-[(5-acetyl-3-thienyl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4534287.png)
![N-[[1-[(3,5-dimethylpyrazol-1-yl)methyl]cyclopropyl]methyl]-4-(1H-pyrazol-5-yl)benzamide](/img/structure/B4534295.png)
![N-(4-fluorobenzyl)-3-{1-[(3-methyl-1H-pyrazol-5-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4534296.png)
![1-[(2,6-dimethylpyrimidin-4-yl)carbonyl]-4-(3-methylpyridin-4-yl)-1,4-diazepane](/img/structure/B4534297.png)
![N-(4-fluorophenyl)-4-[(4-pyridin-2-yltriazol-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B4534317.png)
![7-chloro-3-[2-(1H-imidazol-5-yl)ethyl]quinazolin-4-one](/img/structure/B4534318.png)
![(1H-benzimidazol-2-ylmethyl)[(1-ethyl-1H-pyrazol-4-yl)methyl]isobutylamine](/img/structure/B4534334.png)
![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenoxyethanamine](/img/structure/B4534339.png)
